1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
Brand Name:
Vulcanchem
CAS No.:
3866-62-4
VCID:
VC20769959
InChI:
InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
SMILES:
CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C36H38O7
Molecular Weight:
582.7 g/mol
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
CAS No.: 3866-62-4
Cat. No.: VC20769959
Molecular Formula: C36H38O7
Molecular Weight: 582.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3866-62-4 |
|---|---|
| Molecular Formula | C36H38O7 |
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate |
| Standard InChI | InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 |
| Standard InChI Key | YYFLBSFJOGQSRA-FGZSBDNFSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator